

Application Notes: High-Throughput Screening for GPR110 Inhibitors

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Compound of Interest

Compound Name: GB-110

Cat. No.: B10772786

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Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2][3] Initially an orphan receptor, it has been deorphanized with the discovery of its endogenous ligand, synaptamide, a metabolite of docosahexaenoic acid (DHA).[1][4][5][6] GPR110 is implicated in various physiological processes, including neurite outgrowth, synaptogenesis, and has been identified as a potential therapeutic target in oncology and for promoting functional recovery after nerve injury.[7][8][9][10] The development of selective GPR110 inhibitors is a critical step toward validating its therapeutic potential and developing novel medicines.

GPR110 activation is complex, involving the binding of its ligand, synaptamide, to the extracellular GAIN domain, which induces a conformational change and subsequent downstream signaling.[4][5][6] The receptor can also be activated by a tethered stalk peptide.[11] Upon activation, GPR110 couples to a variety of G proteins, including Gs, Gq, Gi, and G12/13, initiating multiple signaling cascades.[11][12][13][14] The Gs pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), while other G proteins can modulate different signaling pathways.[5][7][15] Additionally, GPR110 activation leads to the recruitment of β -arrestin, a key event in GPCR signaling and desensitization.[1][5]

This document provides detailed protocols for high-throughput screening (HTS) campaigns aimed at identifying small molecule inhibitors of GPR110. The described assays are designed

to be robust, scalable, and capable of identifying compounds that modulate GPR110 activity through various mechanisms.

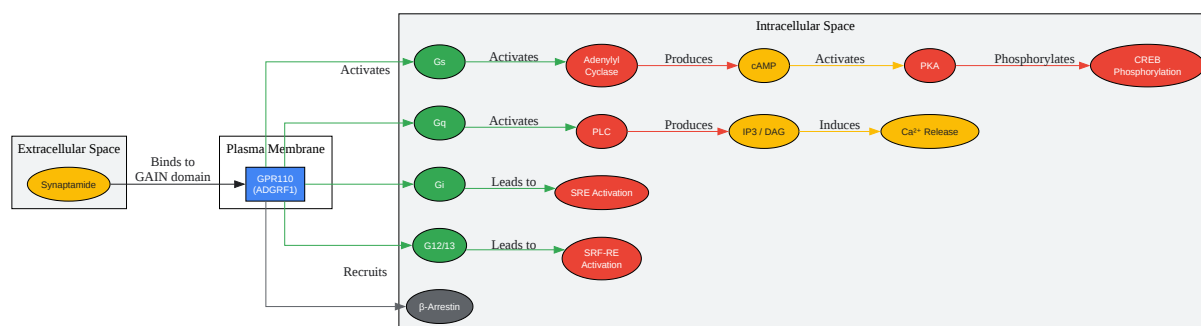
Principle of the Assays

The HTS strategy for identifying GPR110 inhibitors can be approached by monitoring key downstream events following receptor activation. The primary assays detailed here focus on:

- **cAMP Production (Gs Signaling):** A competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor can be used to measure changes in intracellular cAMP levels upon GPR110 activation. Inhibitors will prevent the synaptamide-induced increase in cAMP.
- **β -Arrestin Recruitment:** This assay measures the interaction between GPR110 and β -arrestin upon receptor activation. This is a common and robust assay for GPCRs and has the advantage of being independent of G-protein coupling specificity.[\[16\]](#)
- **Reporter Gene Expression (Gq/Gi/G12/13 Signaling):** Cell lines can be engineered with reporter genes (e.g., luciferase) under the control of response elements that are activated by specific signaling pathways, such as the nuclear factor of activated T-cells response element (NFAT-RE) for Gq, or the serum response element (SRE) for Gi.[\[14\]](#)

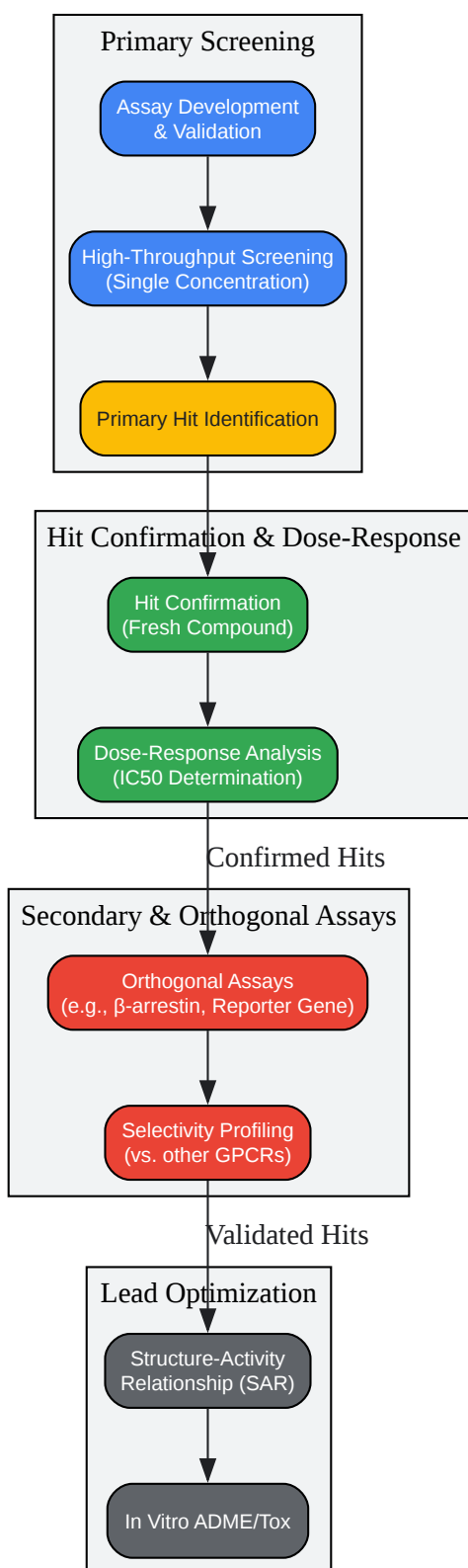
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the GPR110 signaling pathway and a typical HTS workflow for inhibitor discovery.



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Caption: GPR110 Signaling Pathway.



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Caption: HTS Workflow for GPR110 Inhibitors.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to quantify cAMP levels in cells expressing GPR110.

Materials:

- HEK293 cells stably expressing human GPR110.
- Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 μ M IBMX.
- Synaptamide (agonist).
- Test compounds (potential inhibitors).
- HTRF cAMP detection kit (e.g., from Cisbio).
- White, low-volume 384-well plates.
- HTRF-compatible plate reader.

Methodology:

- **Cell Preparation:** Culture GPR110-HEK293 cells to ~80-90% confluency. Harvest cells and resuspend in assay medium to a density of 2,500 cells/5 μ L.
- **Compound Plating:** Dispense 50 nL of test compounds (typically at 10 μ M final concentration) or DMSO (vehicle control) into the 384-well plates using an acoustic liquid handler.
- **Cell Dispensing:** Add 5 μ L of the cell suspension to each well. Incubate for 15 minutes at room temperature to allow compound binding.
- **Agonist Stimulation:** Add 5 μ L of synaptamide (at EC80 concentration, predetermined) in assay medium to all wells except for the negative control (basal) wells, to which 5 μ L of

assay medium is added.

- Incubation: Incubate the plates for 30 minutes at room temperature.
- Lysis and Detection: Add 5 μ L of cAMP-d2 conjugate followed by 5 μ L of anti-cAMP cryptate conjugate (as per manufacturer's instructions) to each well.
- Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.

Protocol 2: β -Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This protocol outlines a cell-based enzyme fragment complementation assay to detect the interaction of β -arrestin with GPR110.

Materials:

- U2OS or CHO cells co-expressing GPR110 fused to a ProLink™ tag and β -arrestin fused to an Enzyme Acceptor (EA) tag.
- Opti-MEM or other serum-free medium.
- Synaptamide (agonist).
- Test compounds.
- PathHunter® detection reagents.
- White, solid-bottom 384-well plates.
- Luminescence plate reader.

Methodology:

- **Cell Plating:** Plate 5,000 cells per well in 20 μ L of plating medium into 384-well plates. Incubate overnight at 37°C, 5% CO₂.
- **Compound Addition:** Add 5 μ L of test compounds (10 μ M final concentration) or vehicle control to the wells. Incubate for 30 minutes at 37°C.
- **Agonist Stimulation:** Add 5 μ L of synaptamide (at EC80 concentration) to stimulate the receptor. Incubate for 90 minutes at 37°C.
- **Signal Detection:** Equilibrate the plate and reagents to room temperature. Add 15 μ L of PathHunter® detection reagent mixture to each well.
- **Incubation:** Incubate for 60 minutes at room temperature in the dark.
- **Data Acquisition:** Read the luminescence signal on a standard plate reader.

Protocol 3: NFAT-RE Reporter Gene Assay (Gq Signaling)

This protocol describes a luciferase-based reporter assay to measure Gq-mediated signaling.

Materials:

- HEK293 cells co-transfected with GPR110, a Gq protein, and a plasmid containing a luciferase reporter gene downstream of an NFAT response element.
- DMEM with 10% FBS.
- Synaptamide (agonist).
- Test compounds.
- Luciferase assay reagent (e.g., Bright-Glo™).
- White, clear-bottom 384-well plates.
- Luminescence plate reader.

Methodology:

- **Cell Plating:** Plate 10,000 transfected cells per well in 40 μ L of culture medium into 384-well plates. Incubate overnight.
- **Compound Treatment:** Add 50 nL of test compounds (10 μ M final concentration) or vehicle.
- **Agonist Stimulation:** Immediately add 10 μ L of synaptamide (at EC80 concentration).
- **Incubation:** Incubate the plates for 5-6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.
- **Signal Detection:** Equilibrate the plate to room temperature. Add 25 μ L of luciferase assay reagent to each well.
- **Incubation:** Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.

Data Presentation

Quantitative data from HTS and subsequent hit validation should be organized for clear interpretation. Below is a sample table summarizing hypothetical results for identified GPR110 inhibitors.

Compound ID	Primary Screen (% Inhibition @ 10 μ M)	IC ₅₀ (μ M) - cAMP Assay	IC ₅₀ (μ M) - β -Arrestin Assay	Selectivity (Fold vs. GPCR-X)	Lipophilic Efficiency (LiPE)
HTS-001	85.2	0.25	0.31	>100	6.2
HTS-002	91.5	0.11	0.15	80	7.1
HTS-003	78.9	1.5	1.8	50	4.5
HTS-004	65.3	5.8	7.2	25	3.8
HTS-005	95.1	0.08	0.10	>200	7.5

Table Columns Explained:

- Compound ID: Unique identifier for the test compound.
- Primary Screen (% Inhibition): The percentage of inhibition observed at a single concentration (e.g., 10 μ M) in the primary HTS assay.
- IC50 (μ M) - cAMP Assay: The half-maximal inhibitory concentration determined from the dose-response curve in the cAMP assay.
- IC50 (μ M) - β -Arrestin Assay: The IC50 value from the orthogonal β -arrestin recruitment assay.
- Selectivity (Fold vs. GPCR-X): The ratio of IC50 values for a closely related GPCR versus GPR110, indicating the compound's selectivity.
- Lipophilic Efficiency (LiPE): A measure of the compound's potency in relation to its lipophilicity (pIC50 - logP), used to guide lead optimization.

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